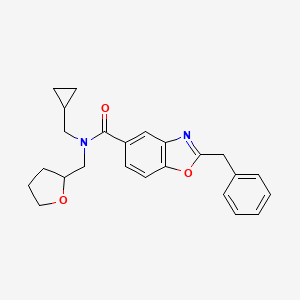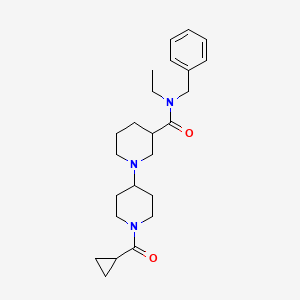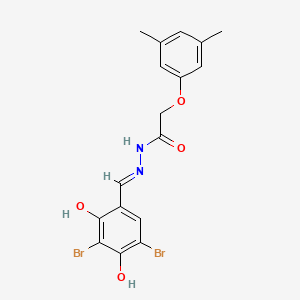![molecular formula C15H24N4O B6125784 6-(methylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6125784.png)
6-(methylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Methylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide is a chemical compound that belongs to the class of nicotinamide adenine dinucleotide (NAD+) analogues. It has been extensively studied for its potential in treating various diseases, including cancer, diabetes, and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 6-(Methylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide is primarily through its ability to mimic the activity of NAD+. NAD+ is a coenzyme that is required for many cellular processes, including energy metabolism and DNA repair. By mimicking the activity of NAD+, 6-(Methylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide can activate certain enzymes and signaling pathways that are involved in disease processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(Methylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide are diverse and depend on the specific disease or condition being studied. In general, it has been shown to improve cellular energy metabolism, reduce oxidative stress, and improve DNA repair. It has also been shown to have anti-inflammatory effects and to modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-(Methylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide in lab experiments is its ability to mimic the activity of NAD+. This allows researchers to study the effects of NAD+ without the need for expensive and time-consuming NAD+ supplementation. Additionally, the compound has been shown to be relatively safe and well-tolerated in animal models.
One limitation of using 6-(Methylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide in lab experiments is its limited solubility in water. This can make it difficult to administer to animals or to use in certain experimental setups. Additionally, the compound has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.
Orientations Futures
There are many potential future directions for research on 6-(Methylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide. Some possible areas of research include:
1. Further studies on the compound's anti-cancer properties, including its potential as a chemotherapeutic agent.
2. Studies on the compound's potential in treating metabolic disorders such as diabetes and obesity.
3. Studies on the compound's potential in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
4. Studies on the compound's potential in modulating the immune system and reducing inflammation.
5. Studies on the compound's potential as a longevity-promoting agent.
6. Studies on the compound's potential in improving athletic performance and recovery.
In conclusion, 6-(Methylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide is a promising compound with diverse potential applications in treating various diseases. While its safety and efficacy in humans are not well-established, its ability to mimic the activity of NAD+ makes it a valuable tool for studying cellular processes and disease mechanisms. Further research is needed to fully understand the compound's potential and limitations.
Méthodes De Synthèse
The synthesis of 6-(Methylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide involves the reaction of 6-bromo-nicotinamide with N-methylpiperidine in the presence of a palladium catalyst. The reaction yields the desired product, which can be purified using standard chromatographic techniques.
Applications De Recherche Scientifique
6-(Methylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide has been studied extensively for its potential in treating various diseases. It has been shown to have anti-cancer properties by inhibiting the activity of poly(ADP-ribose) polymerase (PARP), an enzyme that is required for the repair of DNA damage. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, it has been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
6-(methylamino)-N-[2-(1-methylpiperidin-2-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-16-14-7-6-12(11-18-14)15(20)17-9-8-13-5-3-4-10-19(13)2/h6-7,11,13H,3-5,8-10H2,1-2H3,(H,16,18)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRCUTQNHGVPRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C=C1)C(=O)NCCC2CCCCN2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(methylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-naphthalenesulfonohydrazide](/img/structure/B6125705.png)
![2-[(3-chloro-4-methylphenyl)amino]-5-(3-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6125713.png)
![1-{3-[(2,4-dichlorophenoxy)methyl]benzoyl}-4-(2-pyridinyl)piperazine](/img/structure/B6125724.png)

![3-{5-[(4-methylphenyl)amino]-6-oxo-6H-anthra[1,9-cd]isoxazol-3-yl}-2,4-pentanedione](/img/structure/B6125738.png)
![methyl 4-{[1-(3-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B6125746.png)
![methyl 6-methyl-2-({[2-(2-methyl-3-furoyl)hydrazino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6125750.png)
![2-[4-(2,1,3-benzoxadiazol-4-ylmethyl)-1-(cyclohexylmethyl)-2-piperazinyl]ethanol](/img/structure/B6125759.png)
![2-[(5-{4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B6125762.png)
![2-[(2-fluorobenzyl)thio]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6125777.png)

![2-[1-cyclopentyl-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6125793.png)
![4-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6125797.png)
